Ethyl nicotinate

描述

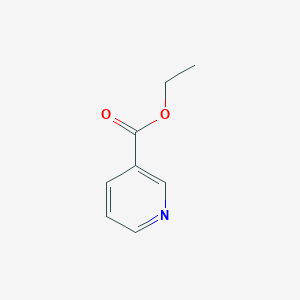

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBLVHTDFJBKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046526 | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 8-10 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl nicotinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20785 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-18-6 | |

| Record name | Ethyl nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylnicotinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl nicotinate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinecarboxylic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.429 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NIJ3H353YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Chemistry and Reaction Mechanisms of Ethyl Nicotinate

Esterification Pathways of Nicotinic Acid to Ethyl Nicotinate (B505614)

The primary route for synthesizing ethyl nicotinate is through the esterification of nicotinic acid (also known as niacin or vitamin B3) with ethanol (B145695). atamanchemicals.com This reaction is a fundamental process in organic chemistry, typically requiring a catalyst to proceed efficiently.

The most common and economical method for producing this compound is the acid-catalyzed esterification, often referred to as the Fischer-Speier esterification. guidechem.comsciencemadness.orgmdpi.com This reaction involves heating nicotinic acid and an excess of anhydrous ethanol in the presence of a strong acid catalyst. guidechem.comguidechem.com

The mechanism for this acid-catalyzed reaction involves several equilibrium steps. organic-chemistry.orgmasterorganicchemistry.com First, the acid catalyst protonates the carbonyl oxygen of the nicotinic acid, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orglibretexts.org Subsequently, the nucleophilic oxygen atom of ethanol attacks this activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. organic-chemistry.org A proton transfer then occurs, followed by the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of this intermediate gives the final product, this compound, and regenerates the acid catalyst. organic-chemistry.org

Concentrated sulfuric acid is a frequently used catalyst for this process. guidechem.comresearchgate.net The reaction is typically carried out under reflux conditions. guidechem.comguidechem.com After the reaction, the excess ethanol and water are removed by distillation. The mixture is then cooled, and the pH is adjusted using a base like sodium carbonate to neutralize the acid catalyst. guidechem.comguidechem.com The this compound is then extracted with an organic solvent, such as ethyl acetate, dried, and purified by distillation under reduced pressure. guidechem.com

To improve the environmental footprint and simplify the process for large-scale industrial production, alternative catalysts have been developed. Solid acid catalysts, such as the HND230 solid catalyst, offer advantages like reduced production of highly polluted wastewater and lower costs. guidechem.comguidechem.comgoogle.com In a process described in the literature, nicotinic acid, anhydrous ethanol, and a solid acid catalyst are reacted in toluene. guidechem.comgoogle.com The reaction proceeds at 50-65°C, followed by reflux to remove the water formed during the reaction. guidechem.comguidechem.com The solid catalyst can be recovered by filtration for reuse. guidechem.comguidechem.com

| Parameter | Concentrated Sulfuric Acid Method | Solid Acid Catalyst Method |

| Catalyst | Concentrated H₂SO₄ | HND230 Solid Catalyst |

| Solvent | Typically excess ethanol | Toluene |

| Reaction Temp. | Reflux | 50-65°C, then reflux |

| Work-up | Neutralization, extraction | Filtration, distillation |

| Advantages | High yield, simple | Catalyst reusable, less waste |

| Disadvantages | High solvent loss, wastewater | Requires specific catalyst |

Catalytic Hydrogenation Studies

The pyridine (B92270) ring of this compound can be reduced through catalytic hydrogenation to yield various saturated and partially saturated piperidine (B6355638) derivatives. The degree of hydrogenation can be controlled by the choice of catalyst and reaction conditions.

The selective partial hydrogenation of this compound can yield ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate. This transformation has been studied in continuous flow systems using a trickle bed reactor. figshare.comresearchgate.net Using a palladium on carbon (Pd/C) catalyst, it is possible to achieve selective conversion to the tetrahydropyridine (B1245486) derivative. acs.org For instance, at room temperature and a hydrogen pressure of 20 bar, a 78% conversion to the partially hydrogenated product has been reported. acs.org Process intensification studies have demonstrated a throughput of 1219 g per day for this partial hydrogenation on a laboratory scale. figshare.comacs.org

Complete reduction of the pyridine ring in this compound leads to the formation of ethyl nipecotate (ethyl piperidine-3-carboxylate). This full hydrogenation can also be achieved using continuous flow chemistry, which offers advantages in terms of safety and scalability. researchgate.net The productivity for the full hydrogenation process has been reported to reach a throughput of 1959 g per day in a laboratory-scale flow chemistry setup. figshare.comresearchgate.netacs.org

| Hydrogenation Product | Key Process Feature | Reported Throughput | Catalyst Example |

| Ethyl 1,4,5,6-tetrahydropyridine-3-carboxylate | Partial Hydrogenation | 1219 g/day | 10% Pd/C |

| Ethyl Nipecotate | Full Hydrogenation | 1959 g/day | Not specified in detail |

The synthesis of specific enantiomers of ethyl nipecotate is of significant interest due to their potential biological activity. This has driven research into enantioselective reduction methods.

A one-step, enantioselective hydrogenation of this compound to ethyl nipecotinate has been achieved using a chiral heterogeneous catalyst. researchgate.net This approach offers a direct route to the chiral product. One such catalyst is derived from 1,1'-bis(diphenylphosphino)ferrocene (dppf) and anchored within the mesoporous silica (B1680970) material MCM-41. soton.ac.uk

The confinement of the chiral catalyst within the mesoporous structure is crucial for its enantioselectivity. When tested under mild conditions (20 bar H₂, 40 °C), the MCM-41 anchored catalyst produced ethyl nipecotinate with a 17% enantiomeric excess (ee) and conversions over 50%. In contrast, an analogous homogeneous catalyst, not confined within the porous silica, resulted in a racemic product, demonstrating no enantioselectivity. The confined catalyst also exhibited higher activity compared to its homogeneous counterpart. While previous two-step methods involving an initial hydrogenation to the tetrahydronicotinate followed by a second hydrogenation with a modified noble metal catalyst had reported slightly higher ee values (up to 19% ee), this one-step process represents a significant advancement in the direct enantioselective hydrogenation of this compound.

Enantioselective Reduction to Ethyl Nipecotinate

Substituent Derivatization and Reaction Profiles

The chemical behavior of this compound is dictated by its two primary functional groups: the pyridine ring and the ethyl ester. These sites allow for a range of derivatization reactions, enabling the synthesis of more complex molecules.

Ester Moiety Reactivity:

The ester group of this compound is susceptible to nucleophilic acyl substitution, with alkaline hydrolysis (saponification) being a representative reaction. operachem.comwikipedia.org This reaction involves the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. youtube.com Subsequent elimination of the ethoxide leaving group and an irreversible acid-base step yield the corresponding carboxylate salt and ethanol. youtube.comyoutube.com

The kinetics of this hydrolysis have been studied in various solvent systems. For instance, in water-ethanol media, the rate of alkaline hydrolysis of this compound decreases as the mole percentage of ethanol increases, suggesting that the transition state is more desolvated than the initial state. researchgate.net The reaction follows pseudo-first-order kinetics under specific pH conditions. researchgate.netnih.gov

| Parameter | Observation in Water-Ethanol Media | Reference |

|---|---|---|

| Reaction Rate vs. Ethanol % | Decreasing rate with increasing mole % of ethanol | researchgate.net |

| Solvation State | The initial state is more solvated than the transition state | researchgate.net |

| Thermodynamic Parameter (ΔH) | Calculated from kinetic studies | researchgate.net |

| Thermodynamic Parameter (ΔS) | Calculated from kinetic studies | researchgate.net |

Pyridine Moiety Reactivity:

Nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is less common. The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which can facilitate nucleophilic attack. libretexts.org However, for an SNAr reaction to proceed, two main conditions are typically required: the presence of a good leaving group (like a halide) on the ring and strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (a Meisenheimer complex). masterorganicchemistry.comchemistrysteps.com In this compound, while the ring is activated towards nucleophilic attack, it lacks a conventional leaving group, making direct substitution challenging under standard conditions.

Reduction:

The ester functionality of this compound can be readily reduced. Strong hydride-donating agents, such as lithium aluminum hydride (LiAlH4), are effective for this transformation. masterorganicchemistry.comorganic-chemistry.org The reaction proceeds via nucleophilic addition of a hydride to the carbonyl carbon, ultimately converting the ester into a primary alcohol, 3-hydroxymethylpyridine (also known as nicotinyl alcohol), after an aqueous workup. adichemistry.comdavuniversity.orglibretexts.org It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not strong enough to reduce esters. libretexts.org

Electrochemical reduction of this compound in aqueous sulfuric acid solutions on a lead cathode has also been demonstrated as a method to produce 3-hydroxymethylpyridine. researchgate.net This process offers an alternative to chemical reductants.

Oxidation:

The pyridine ring is generally resistant to oxidation due to its aromaticity and the electron-withdrawing nature of the nitrogen atom. Strong oxidizing conditions are typically required to break the ring. The ester group is already at a high oxidation state. Specific electrochemical oxidation potential data for this compound are not extensively detailed in the surveyed literature.

A powerful method for the functionalization of this compound involves converting it into a boronic acid derivative, which can then participate in palladium-catalyzed cross-coupling reactions.

Miyaura Borylation:

This compound can be derivatized into this compound-5-boronic acid pinacol (B44631) ester. This is achieved through a Miyaura borylation reaction, which involves the cross-coupling of a C-H bond on the pyridine ring with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B2pin2) in the presence of a palladium catalyst. researchgate.netorganic-chemistry.orgalfa-chemistry.com This transformation introduces a versatile boronic ester group onto the pyridine ring, typically at the 5-position. researchgate.net

Suzuki Coupling:

The resulting this compound-5-boronic acid pinacol ester is a key intermediate for forming new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction. researchgate.netnih.gov This reaction couples the boronic ester with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base. nih.govnih.gov This methodology allows for the synthesis of a wide range of C2-C5 heteroarylnicotinates in good yields, demonstrating its utility in building complex molecular scaffolds. researchgate.net

The general reaction scheme is as follows:

Borylation: this compound is converted to this compound-5-boronic acid pinacol ester.

Coupling: The boronic ester is then reacted with an aryl/heteroaryl halide (Ar-X) to yield the coupled product.

Below is a table summarizing the results of Suzuki coupling of this compound-5-boronic acid pinacol ester with various coupling partners.

| Coupling Partner (Ar-X) | Product | Yield (%) | Reference |

|---|---|---|---|

| 2-bromopyridine | Ethyl 5-(pyridin-2-yl)nicotinate | Good | researchgate.net |

| 3-bromopyridine | Ethyl 5-(pyridin-3-yl)nicotinate | Good | researchgate.net |

| 4-bromopyridine | Ethyl 5-(pyridin-4-yl)nicotinate | Good | researchgate.net |

| Bromobenzene | Ethyl 5-phenylnicotinate | Good | researchgate.net |

Molecular and Cellular Pharmacology of Ethyl Nicotinate

Mechanisms of Vasodilatory Action

The most prominent pharmacological effect of ethyl nicotinate (B505614) is its ability to induce vasodilation, which is the widening of blood vessels. atamanchemicals.com This action is responsible for the temporary skin redness and warming sensation often observed upon topical application. atamanchemicals.com The underlying mechanisms involve direct interactions with the cellular components of the vasculature, leading to an increase in blood flow. atamanchemicals.comnih.gov

By inducing vasodilation, ethyl nicotinate significantly enhances microcirculation, which is the blood flow through the smallest vessels such as capillaries. atamanchemicals.commdpi.com This improvement in cutaneous blood flow leads to better oxygenation and increased delivery of nutrients to the tissues. atamanchemicals.com The ability to boost microcirculation is a key reason for its inclusion in topical formulations aimed at improving skin health and appearance, as well as in products designed to address conditions where increased localized blood flow is considered beneficial. atamanchemicals.com

| Mechanism | Description | Key Pathways Involved | Primary Outcome |

|---|---|---|---|

| Endothelial Cell Interaction | This compound acts on the vascular system to induce the widening of blood vessels. | Prostaglandin (B15479496) Pathway, Local Sensory Nerves nih.gov | Vasodilation |

| Microcirculatory Enhancement | The induced vasodilation leads to increased blood flow in the skin's smallest vessels. atamanchemicals.com | Increased Cutaneous Blood Flow | Improved Tissue Oxygenation and Nutrient Delivery atamanchemicals.com |

Anti-inflammatory Properties and Associated Pathways

Some studies suggest that this compound and other nicotinic acid derivatives possess anti-inflammatory properties. atamanchemicals.com The biological effects of the compound are multifaceted and may include anti-inflammatory actions that could be relevant in managing certain skin conditions. atamanchemicals.com While the precise pathways for this compound are still under investigation, the anti-inflammatory effects of the related compound nicotine (B1678760) are known to involve the nicotinic anti-inflammatory pathway, which can modulate the synthesis of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) through interaction with the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). nih.gov Further research is focused on elucidating the specific mechanisms by which this compound may influence inflammatory processes.

Photoprotective Mechanisms and UV-Induced Damage Mitigation

Nicotinic acid derivatives, including this compound, have been suggested to offer photoprotective effects. atamanchemicals.com This property could be valuable in formulations designed to protect the skin from damage induced by ultraviolet (UV) radiation. atamanchemicals.com The active metabolite, nicotinamide (B372718) (a form of niacin), has been shown to enhance the repair of UV-induced DNA damage in skin cells. nih.gov It appears to support energy-dependent DNA repair pathways, thereby helping to mitigate the harmful effects of UV exposure. nih.gov The potential for this compound to contribute to protection against UV-induced damage is an area of ongoing research. atamanchemicals.com

Cellular Processes in Wound Healing Modulated by this compound

Due to its capacity to enhance blood flow and its potential anti-inflammatory effects, this compound is investigated for its role in supporting wound healing. atamanchemicals.com The increased microcirculation can improve the supply of oxygen and essential nutrients to the wound site, which is beneficial for the cellular processes involved in tissue repair. atamanchemicals.com While smoking, which involves nicotine, is generally associated with impaired wound healing, studies on the topical application of nicotine have suggested it may modulate the healing process. researchgate.netnih.gov The multifaceted biological effects of this compound, including its impact on inflammation and circulation, suggest a potential role in modulating the complex cellular events of wound healing, an area where research continues. atamanchemicals.com

| Pharmacological Property | Affected Cellular Process | Potential Outcome |

|---|---|---|

| Anti-inflammatory | Modulation of pro-inflammatory cytokine synthesis. atamanchemicals.comnih.gov | Reduction of inflammation. |

| Photoprotective | Enhancement of energy-dependent DNA repair pathways. nih.gov | Mitigation of UV-induced skin damage. atamanchemicals.com |

| Wound Healing | Improved blood, oxygen, and nutrient supply to tissues. atamanchemicals.com | Support of cellular repair processes. atamanchemicals.com |

Enzymatic Hydrolysis and Prodrug Conversion to Nicotinic Acid

This compound is synthesized through the esterification of nicotinic acid with ethanol (B145695). atamanchemicals.comgoogle.com In a biological system, this reaction is reversible. This compound functions as a prodrug; after administration, it can be converted back into its active components, nicotinic acid and ethanol, through enzymatic hydrolysis. This conversion is a fundamental aspect of its pharmacology, as many of the biological effects observed are attributable to the local or systemic action of nicotinic acid following this hydrolysis.

In Vivo Metabolism Studies

In vivo research demonstrates that this compound primarily functions as a prodrug, undergoing rapid enzymatic conversion to its active metabolite, nicotinic acid, upon administration. This bioconversion is a critical step in its pharmacological activity. Studies involving topical application on animal and human skin have elucidated the metabolic pathway.

The primary metabolic reaction is the hydrolysis of the ethyl ester bond, catalyzed by non-specific esterase enzymes present in the skin. This reaction yields nicotinic acid and ethanol. Research has shown that the dermis has a significantly higher esterase activity compared to the epidermis, making it the predominant site of metabolism for topically applied this compound.

In a study using hairless rats, topically applied this compound was shown to permeate the skin barrier and undergo partial metabolism to nicotinic acid. After 6 hours, the metabolite ratio, defined as [Nicotinic Acid / (this compound + Nicotinic Acid)], reached 89.4%, indicating extensive conversion within the skin tissue. multispaninc.com Further metabolism can occur systemically, where nicotinic acid is converted to nicotinamide. Nicotinamide is then utilized in the synthesis of nicotinamide adenine (B156593) dinucleotide (NAD+) and its reduced form (NADH), which are essential coenzymes in cellular metabolism. nih.gov

Comparative studies across different species have revealed significant variations in the rate and extent of this metabolic conversion, which is attributed to differences in skin esterase activity. nih.gov

| Metabolic Process | Description | Primary Location | Key Enzyme | Primary Metabolite | Further Metabolites |

|---|---|---|---|---|---|

| Hydrolysis | Cleavage of the ethyl ester bond of this compound. | Skin (Dermis) | Esterases | Nicotinic Acid | Nicotinamide, NAD+/NADH |

Ligand-Receptor Interactions and Molecular Targeting

The pharmacological effects of this compound are mediated by its active metabolite, nicotinic acid. Nicotinic acid acts as a ligand for a specific G protein-coupled receptor (GPCR), known as the Niacin Receptor 1 (NIACR1), or GPR109A (also designated HCA2). multispaninc.comnih.govwikipedia.org This receptor is highly expressed in adipocytes and various immune cells, including Langerhans cells in the skin. nih.govaacrjournals.org

Upon binding of nicotinic acid to GPR109A, the receptor couples to an inhibitory G-protein (Gi/o). nih.govnih.gov This activation triggers a downstream signaling cascade, primarily involving the inhibition of the enzyme adenylyl cyclase. nih.gov The inhibition of adenylyl cyclase leads to a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govaacrjournals.org In adipocytes, this reduction in cAMP inhibits the activity of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides (lipolysis) and the release of free fatty acids into the circulation. nih.gov

Molecular and mutagenesis studies have identified the key structural determinants for ligand binding to GPR109A. The negatively charged carboxylate group of nicotinic acid forms a crucial ionic bond with a positively charged arginine residue (Arg111) in the third transmembrane helix of the receptor. nih.govnih.gov Other residues, including Trp91, Ser178, Phe276, and Tyr284, also play critical roles by forming hydrogen bonds and hydrophobic interactions with the pyridine (B92270) ring of the ligand, creating a specific binding pocket. nih.gov

The targeting of the GPR109A receptor by nicotinic acid is the basis for its therapeutic use in treating dyslipidemia. nih.gov Furthermore, in skin cells, activation of GPR109A leads to the synthesis and release of prostaglandins, such as prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), which are potent vasodilators. nih.gov This mechanism underlies the characteristic flushing and sensation of warmth observed after topical application.

| Receptor | Ligand | Receptor Class | G-Protein Coupling | Primary Downstream Effect | Key Binding Interaction |

|---|---|---|---|---|---|

| GPR109A (HCA2) | Nicotinic Acid (metabolite of this compound) | G Protein-Coupled Receptor (GPCR) | Gi/o (Inhibitory) | Inhibition of Adenylyl Cyclase / ↓ cAMP | Ionic bond between ligand carboxylate and receptor Arginine (Arg111) |

Advanced Analytical and Computational Methodologies in Ethyl Nicotinate Research

Chromatographic Techniques for Analysis and Separation

Chromatography is a cornerstone for the separation and quantification of ethyl nicotinate (B505614) from complex mixtures. Its ability to resolve individual components allows for accurate determination and analysis.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of ethyl nicotinate. Reverse-phase (RP) HPLC methods are particularly effective for its determination. sielc.com These methods can be scaled for various applications, from isolating impurities in preparative separation to pharmacokinetic studies. sielc.com

One established method allows for the simultaneous analysis of this compound along with other compounds like nicotinic acid and nicotinamide (B372718). sielc.com This method employs a mixed-mode column and a gradient mobile phase, demonstrating the versatility of HPLC in handling multiple analytes in a single run. sielc.com The separation is typically achieved using columns such as Primesep 100 or Newcrom R1, which offer unique selectivity for a broad array of chemical compounds. sielc.comsielc.com Detection is commonly performed using a UV detector, with high resolution and peak symmetry. sielc.com

Below is a table summarizing typical HPLC parameters for the analysis of this compound:

| Parameter | Condition 1 | Condition 2 |

| Column | Primesep 100, 4.6x150 mm, 5 µm | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Sulfuric Acid (H₂SO₄) buffer | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Flow Rate | 1.0 ml/min | Not Specified |

| Detection | UV at 250 nm | Not Specified |

| Separation Type | Mixed-mode Liquid Chromatography | Reverse Phase (RP) |

Spectroscopic Characterization Techniques

Spectroscopy is indispensable for the structural elucidation and detection of this compound. By interacting with electromagnetic radiation, molecules like this compound produce unique spectra that serve as molecular fingerprints.

UV-Visible spectroscopy is a fundamental technique for detecting and quantifying conjugated organic compounds like this compound. ej-eng.org The presence of the pyridine (B92270) ring, a chromophore, allows the molecule to absorb light in the UV region. This property is heavily exploited in HPLC systems, where UV detectors are commonly used for the quantification of this compound following chromatographic separation. sielc.com A typical detection wavelength used in the HPLC analysis of this compound is 250 nm. sielc.com The molar absorption coefficient, an intrinsic property of the compound, allows for its quantification based on the Beer-Lambert law. ej-eng.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework. uobasrah.edu.iq By analyzing the chemical shifts, splitting patterns, and integration of the signals, the precise arrangement of atoms can be determined.

For this compound, the ¹H NMR spectrum shows distinct signals for the protons on the pyridine ring and the ethyl group. nih.gov Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule. nih.gov

The following tables present typical NMR data for this compound dissolved in deuterated chloroform (B151607) (CDCl₃). nih.gov

¹H NMR Spectral Data for this compound nih.gov

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 9.22 - 9.25 | m | H-2 (Pyridine) |

| 8.74 - 8.81 | m | H-6 (Pyridine) |

| 8.23 - 8.37 | m | H-4 (Pyridine) |

| 7.31 - 7.46 | m | H-5 (Pyridine) |

| 4.30 - 4.54 | q | -OCH₂CH₃ |

| 1.34 - 1.50 | t | -OCH₂CH₃ |

¹³C NMR Spectral Data for this compound nih.gov

| Chemical Shift (ppm) | Assignment |

| 165.1 | C=O (Ester) |

| 153.5 | C-6 (Pyridine) |

| 151.1 | C-2 (Pyridine) |

| 137.2 | C-4 (Pyridine) |

| 126.5 | C-3 (Pyridine) |

| 123.5 | C-5 (Pyridine) |

| 61.3 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Mass Spectrometry Imaging for Biological Distribution Studies

Mass spectrometry imaging (MSI) is a cutting-edge technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labels. utmb.edu This provides crucial information on how a compound is distributed within a biological system.

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a particularly valuable tool in dermatological and pharmaceutical research for studying the penetration and permeation of topically applied substances through the skin. nih.govspringernature.com The technique can generate high-resolution images showing the distribution of a drug molecule across the different layers of a skin section, such as the stratum corneum and epidermis. nih.govnih.gov

In a typical MALDI-MSI experiment for skin penetration, a drug formulation is applied to a human skin explant. nih.gov After an incubation period, the skin is sectioned, coated with a suitable matrix, and analyzed. The laser desorbs and ionizes the drug from the tissue, and the mass spectrometer detects the drug's specific mass-to-charge ratio, creating a map of its location. maastrichtuniversity.nl This methodology allows researchers to observe differences in penetration profiles between different formulations and compounds. nih.gov While specific studies on this compound using MALDI-MSI are not prevalent, the technique has been successfully applied to visualize the skin distribution of various other topical pharmaceuticals, demonstrating its applicability for such research. nih.govnih.gov This powerful imaging capability is crucial for the development and optimization of topical drug products. nih.gov

In Silico and Computational Chemistry Applications in this compound Research

The advancement of computational methodologies has revolutionized the study of chemical compounds, and this compound is no exception. In silico and computational chemistry applications provide powerful tools to predict and analyze the behavior of this molecule at a molecular level, offering insights that complement and guide experimental research. These approaches are particularly valuable in the early stages of drug discovery and development for predicting interactions with biological targets, assessing potential toxicity, and optimizing molecular structures for desired activities.

Prediction of Biological Macromolecule Interactions

In silico techniques, particularly molecular docking, are instrumental in predicting how this compound may interact with biological macromolecules such as proteins and enzymes. chemrxiv.org These computational methods simulate the binding of a ligand (in this case, this compound) to the active site of a receptor, providing valuable information about the binding affinity and the specific interactions that stabilize the complex. chemrxiv.org

The process of molecular docking involves the use of sophisticated algorithms to explore various possible conformations of the ligand within the binding pocket of the macromolecule. The stability of each conformation is then evaluated using a scoring function that estimates the binding energy. A lower binding energy generally indicates a more stable and favorable interaction.

For instance, studies on nicotinic acid derivatives have successfully employed molecular docking to understand their mechanism of action. researchgate.net Computational docking of nicotinic acid and its amide derivatives has provided insights into their binding with targets like G-protein coupled receptors (GPCRs) and various enzymes. nih.gov Although specific docking studies focusing solely on this compound are not extensively documented in publicly available literature, the principles and methodologies are directly applicable. Given that nicotinic acid is known to interact with specific receptors like the G protein-coupled receptor HM74A, it is plausible to use the crystal structure of such receptors to computationally predict the binding mode of this compound. nih.gov

The predicted interactions from docking studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for binding. This information is vital for understanding the structure-activity relationship and for the rational design of new derivatives with improved affinity and selectivity.

Table 1: Key Concepts in the Prediction of Biological Macromolecule Interactions for this compound

| Concept | Description | Relevance to this compound |

| Molecular Docking | A computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Can be used to predict the binding mode and affinity of this compound to various biological targets, such as nicotinic acid receptors. |

| Binding Affinity | The strength of the binding interaction between a single biomolecule (e.g., a protein) and its ligand (e.g., a drug). | A key parameter predicted by docking simulations that helps in prioritizing potential biological targets for this compound. |

| Structure-Activity Relationship (SAR) | The relationship between the chemical structure of a molecule and its biological activity. | Docking studies can elucidate the SAR for this compound and its derivatives by identifying key structural features responsible for target binding. |

| In Silico Screening | The use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. | Virtual screening could be employed to identify novel targets for this compound or to design new derivatives with enhanced activity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Teratogenicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or toxicity of a chemical compound based on its molecular structure. nih.gov This approach is particularly valuable for assessing the potential risks of compounds, such as teratogenicity, without the need for extensive and ethically complex animal testing. The fundamental principle of QSAR is that the structure of a molecule determines its physicochemical properties, which in turn dictate its biological activity. drugdesign.org

A QSAR model is a mathematical equation that correlates the biological activity of a set of compounds with their molecular descriptors. These descriptors are numerical values that represent different aspects of the molecular structure, such as its size, shape, and electronic properties. hufocw.org

While no specific QSAR models for the teratogenicity of this compound were found in the reviewed literature, studies on related pyridine derivatives have demonstrated the utility of this approach. For example, research has been conducted to establish a correlation between the nicotinic activity of a series of tetrahydropyrimidines and their teratogenicity in chick embryos, highlighting the link between structure, activity, and toxicity. Furthermore, 3D-QSAR studies on tetrahydro-3H-imidazo[4,5-c]pyridine derivatives have been performed to understand their inhibitory activity on specific enzymes, showcasing the applicability of these models to pyridine-based structures. nih.gov

To develop a QSAR model for predicting the teratogenicity of this compound and related compounds, a dataset of molecules with known teratogenic potential would be required. Molecular descriptors for each compound would be calculated, and statistical methods would be used to develop a model that can predict the teratogenicity of new or untested compounds based on their structural features.

Table 2: Steps in Developing a QSAR Model for Teratogenicity Prediction of this compound

| Step | Description |

| 1. Data Collection | Compile a dataset of compounds with experimentally determined teratogenicity data. This would ideally include this compound and a series of structurally related pyridine carboxylic acid esters. |

| 2. Molecular Descriptor Calculation | For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of their molecular structure (e.g., topological, geometrical, electronic). |

| 3. Model Development | Use statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the observed teratogenicity. |

| 4. Model Validation | Rigorously validate the developed QSAR model to ensure its robustness and predictive power. This involves both internal and external validation techniques. |

| 5. Prediction | Once validated, the QSAR model can be used to predict the teratogenic potential of new or untested compounds, including novel derivatives of this compound. |

Molecular Descriptors in Drug Design

Molecular descriptors are numerical representations of the chemical information encoded within a molecular structure. wiley.com They play a crucial role in modern computational drug design, particularly in the development of QSAR models and in the virtual screening of compound libraries. azolifesciences.com By quantifying various aspects of a molecule's structure, descriptors allow for the establishment of relationships between structure and biological activity, which is fundamental to the rational design of new drugs. mdpi.com

The molecular descriptors of this compound can be broadly categorized into several types, each providing different information about its structure and potential behavior:

1D Descriptors: These are the simplest descriptors and are derived from the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include information about connectivity, topology, and substructure counts. Examples include topological indices and molecular connectivity indices.

3D Descriptors: These descriptors are derived from the 3D coordinates of the atoms in the molecule and describe its shape, size, and steric properties.

Physicochemical Descriptors: These describe the physicochemical properties of the molecule, such as lipophilicity (logP), solubility, and electronic properties (e.g., dipole moment).

In the context of drug design involving the nicotinic acid scaffold, various molecular descriptors have been shown to be important. For instance, in QSAR studies of pyridine derivatives, descriptors related to hydrophobicity, electronic properties, and molecular shape have been found to be critical for their biological activity. A review of pyridine derivatives highlighted that the presence and position of specific functional groups, which can be quantified by molecular descriptors, significantly influence their antiproliferative activity. mdpi.com

For this compound, specific molecular descriptors can be calculated and used to predict its pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential biological activities. This information is invaluable in the early stages of drug development to identify potential liabilities and to guide the design of new derivatives with improved drug-like properties.

Table 3: Selected Molecular Descriptors for this compound and Their Significance in Drug Design

| Descriptor Type | Example Descriptor | Calculated Value/Property | Significance in Drug Design |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | ~1.5 | Indicates the lipophilicity of the molecule, which influences its absorption, distribution, and ability to cross cell membranes. |

| Topological | Topological Polar Surface Area (TPSA) | ~39 Ų | Relates to the hydrogen bonding potential and is a good predictor of drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

| Constitutional | Molecular Weight | 151.16 g/mol | A fundamental property that influences many pharmacokinetic and pharmacodynamic parameters. |

| Electronic | Dipole Moment | Not readily available | Reflects the polarity of the molecule and can be important for binding to polar sites on a receptor. |

| Geometrical | Molecular Volume | Not readily available | Describes the size and shape of the molecule, which is critical for fitting into the binding site of a biological target. |

Biomedical Research Applications of Ethyl Nicotinate

Dermatological and Cutaneous Biology Research

Ethyl nicotinate (B505614) is frequently utilized in research as a local vasodilator to study and enhance skin microcirculation. atamanchemicals.com When applied topically, it induces a temporary and localized increase in blood flow, leading to erythema (redness) and a warming sensation. This effect is instrumental for researchers investigating the dynamics of the cutaneous vascular system.

Studies in this area focus on quantifying the changes in blood flow using non-invasive techniques. While much of the detailed mechanistic work has been performed with the closely related methyl nicotinate, the principles are extended to this compound. Research has shown that the vasodilation induced by topical nicotinates involves the prostaglandin (B15479496) pathway and local sensory nerves. nih.govnih.govdiva-portal.org For instance, studies using laser Doppler velocimetry have monitored the cutaneous vascular response to nicotinates, demonstrating a significant increase in blood flow post-application. nih.gov This controlled stimulation of circulation allows for the standardized assessment of microvascular reactivity, which is otherwise difficult to evaluate due to the self-regulating nature of skin blood flow. diva-portal.org

Table 1: Research Findings on Nicotinate-Induced Microcirculation Changes

| Parameter | Observation | Research Implication |

|---|---|---|

| Mechanism of Vasodilation | Primarily mediated by the prostaglandin pathway and local sensory nerves. nih.govnih.gov | Provides a specific pathway to target for modulating skin blood flow in experimental models. |

| Response to Topical Application | Induces local cutaneous erythema and a measurable increase in skin perfusion. atamanchemicals.comdiva-portal.org | Serves as a reliable method for provoking a standardized microvascular response for research purposes. |

| Measurement Technique | Laser Doppler flowmetry and laser speckle contrast imaging (LSCI) are used to quantify changes in blood flow. nih.govulusofona.pt | Allows for non-invasive, real-time assessment of the microcirculatory effects of this compound. |

The ability of this compound to penetrate the skin barrier is a critical aspect of its application in dermatological research. Studies have investigated its absorption characteristics to understand its efficacy and to develop transdermal delivery systems. Research has shown that this compound penetrates human skin significantly faster than its parent compound, nicotinic acid. dtic.mil

In vitro experiments using excised human skin have demonstrated that the epidermis is the primary barrier to the penetration of nicotinic acid, a barrier which this compound overcomes far more effectively. dtic.mil Upon penetrating the skin, this compound is partly metabolized by skin esterases into nicotinic acid. nih.govnih.gov This metabolic process varies significantly across different species. Comparative studies are crucial for extrapolating animal data to human scenarios. For example, research has shown no significant difference in skin permeation and metabolism between human and pig skin, making porcine models valuable for preclinical studies. nih.gov

Table 2: Comparative In Vitro Skin Transport and Metabolism of this compound (EN)

| Species | Total Flux (EN + NA) Difference from Human | Metabolite (NA) to Total Flux Ratio | Key Finding |

|---|---|---|---|

| Human | - | Significantly lower than rabbit, rat, or guinea-pig. nih.gov | Baseline for comparison. |

| Pig | No significant difference. nih.gov | Similar to human. nih.gov | Considered a good animal model for human skin penetration studies. nih.gov |

| Rabbit | Significantly different. nih.gov | Higher than human. nih.gov | Differences are attributed primarily to variations in skin esterase activity. nih.gov |

| Rat | Significantly different. nih.gov | Higher than human. nih.gov | Metabolic activity in the skin plays a key role in the transdermal profile. nih.gov |

| Guinea-pig | Significantly different. nih.gov | Higher than human. nih.gov | Species differences in enzyme activity are a major factor in dermal absorption. nih.gov |

NA refers to Nicotinic Acid, the metabolite of this compound.

In certain dermatological conditions (dermatoses), impaired microcirculation is a contributing factor to the pathology. This compound is explored in research models for these conditions due to its ability to induce vasodilation and temporarily correct for poor blood flow. atamanchemicals.com Studies may investigate its potential utility in formulations designed for conditions where circulatory deficits are a concern, such as in certain types of cellulite or in assessing peripheral circulation issues. atamanchemicals.com

Nicotinic acid and its derivatives, including this compound, are investigated for potential anti-inflammatory properties. atamanchemicals.com Research is ongoing to explore the implications of these properties for skincare products aimed at addressing inflammatory skin conditions. atamanchemicals.com this compound can be used as a controlled "challenger" agent to induce a mild, temporary, and localized inflammatory response (erythema) on the skin. ulusofona.ptnih.gov This allows researchers to study the efficacy of topical anti-inflammatory formulations by measuring their ability to counteract the effects of the nicotinate-induced erythema. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Benzyl Nicotinate |

| Butyl Nicotinate |

| This compound |

| Hexyl Nicotinate |

| Ibuprofen |

| Inositol Nicotinate |

| Laropiprant |

| Lidocaine |

| Macelignan |

| Menthol |

| Menthyl Nicotinate |

| Mthis compound |

| Myristyl Nicotinate |

| Niacin |

| Niacinamide |

| Nicotinamide (B372718) |

| Nicotine (B1678760) |

| Nicotinic Acid |

| Nitric Oxide |

| Prilocaine |

| Prostaglandin |

| Retinol |

| Sodium Lauryl Sulfate |

Cardiovascular and Circulatory System Research

The vasodilatory properties of this compound make it a compound of interest in cardiovascular and circulatory research. atamanchemicals.comvaleshvarbiotech.com

Peripheral Arterial Disease (PAD) is a condition characterized by atherosclerotic blockages in the arteries of the lower extremities, leading to reduced blood flow. mdedge.comrevespcardiol.org The pathophysiology of PAD involves endothelial dysfunction, lipid accumulation, inflammation, and thrombosis. mdedge.comnih.govresearchgate.net A primary symptom is intermittent claudication, or pain upon walking, caused by ischemia in the skeletal muscles. mdpi.com

Given that vasodilators are used in the management of conditions related to poor blood flow, this compound has been explored in this context. atamanchemicals.comvaleshvarbiotech.com Research into interventions for PAD often focuses on improving blood flow to the affected limbs. The application of vasodilating agents is a strategy studied to counteract the effects of arterial stenosis. By inducing local vasodilation, compounds like this compound could potentially enhance perfusion in ischemic tissues, forming a basis for intervention studies aimed at mitigating the functional limitations imposed by PAD.

Research on nicotinic acid esters has primarily focused on their effects on regional blood flow, particularly following topical application. nih.gov When applied to the skin, these compounds cause a localized vasodilation in the dermal microvasculature. atamanchemicals.comnih.gov Studies using techniques like laser Doppler flowmetry have quantified this increase in superficial blood flow. nih.gov

The kinetics of this response, including the time to reach maximum blood flow and the duration of the effect, have been shown to vary depending on the anatomical site of application. nih.gov This variation is attributed to differences in skin characteristics, such as the thickness of the stratum corneum and the density of hair follicles, which affect the rate of penetration. nih.gov However, the existing body of research predominantly characterizes the impact of this compound on local cutaneous circulation rather than its effects on systemic blood flow dynamics.

Pharmacological Prodrug Development for Nicotinic Acid

This compound serves as a prodrug for nicotinic acid (also known as niacin or vitamin B3). atamanchemicals.comnih.gov A prodrug is an inactive or less active molecule that is converted into an active drug within the body. In this case, this compound is the ethyl ester of nicotinic acid. atamanchemicals.comnist.gov

The primary application of this prodrug strategy is in topical delivery. Following topical application, this compound penetrates the skin and is subsequently metabolized by enzymes in the skin, specifically esterases. nih.gov This enzymatic hydrolysis cleaves the ester bond, releasing the active therapeutic agent, nicotinic acid, directly into the target tissue. nih.gov This approach allows for localized delivery of nicotinic acid, leveraging its vasodilatory effects while potentially minimizing systemic exposure. The efficiency of this conversion is a key parameter in the design and evaluation of such topical formulations. nih.gov

Toxicological and Safety Research Paradigms

As with any chemical intended for use in consumer or pharmaceutical products, this compound is subject to toxicological evaluation to identify potential hazards.

Genotoxicity assessment is a critical component of safety research, designed to determine if a substance can damage genetic material (DNA). Such damage can be a precursor to carcinogenesis. fda.gov For compounds like this compound, which are used in cosmetics and as flavoring agents, regulatory bodies such as the European Food Safety Authority (EFSA) review genotoxicity data. perflavory.comthegoodscentscompany.com

The research paradigm for genotoxicity involves a tiered approach using a battery of in vitro and in vivo tests. fda.gov These assays are designed to detect different endpoints of genetic damage, such as gene mutations and chromosomal damage. fda.gov The evaluation of this compound within broader chemical groups, such as pyridine (B92270) derivatives, has been subject to this type of scientific scrutiny to ensure safety for its intended uses. perflavory.comthegoodscentscompany.com These assessments are fundamental for hazard identification and risk assessment processes. fda.gov

| Research Area | Specific Focus | Key Mechanism/Property Investigated |

|---|---|---|

| Topical Drug Delivery | Optimization of transdermal absorption for other drugs. | Vasodilation-induced increase in skin microcirculation. atamanchemicals.com |

| Cardiovascular Research (PAD) | Potential intervention to improve blood flow in ischemic limbs. | Vasodilation. valeshvarbiotech.com |

| Pharmacology | Use as a prodrug for targeted delivery. | Enzymatic hydrolysis in the skin to release active nicotinic acid. nih.gov |

| Toxicology | Safety assessment for consumer and pharmaceutical use. | Evaluation of potential to cause genetic damage (genotoxicity). perflavory.comthegoodscentscompany.com |

Dermal Irritation and Sensitization Mechanisms

The dermal effects of this compound are primarily linked to its vasodilatory properties, which cause a widening of blood vessels. atamanchemicals.comscbt.com This action leads to a temporary increase in blood flow to the area of application, resulting in skin redness (erythema) and a warming sensation. atamanchemicals.com While this is an intended effect in some topical formulations, it can also manifest as skin irritation, particularly at higher concentrations or in individuals with sensitive or reactive skin. atamanchemicals.com The material is considered an irritant to the skin and may accentuate pre-existing dermatitis. scbt.comperflavory.com

The mechanism of skin sensitization is an immunological process. It begins when the chemical (hapten), in this case, this compound, penetrates the skin and covalently binds to endogenous skin proteins. mdpi.com This hapten-protein complex is then recognized by the immune system's Langerhans and dendritic cells in the skin. mdpi.com These cells process the complex and migrate to the draining lymph nodes, where they present the antigen to naïve T-lymphocytes, initiating an allergic response. nih.govmdpi.com This process is a cell-mediated, delayed-type hypersensitivity reaction. scbt.comnih.gov

Risk Assessment and Permitted Daily Exposure (PDE) Methodologies

Risk assessment for chemical compounds like this compound involves a structured scientific evaluation of all available toxicological and pharmacological data to establish safe exposure limits. europa.eu A key value derived from this process is the Permitted Daily Exposure (PDE). The PDE represents a substance-specific dose that is unlikely to cause an adverse effect if an individual is exposed at or below this dose every day for a lifetime. europa.eutoxby.design

The calculation of a PDE is based on critical toxicological endpoints, which can include:

No-Observed-Adverse-Effect Level (NOAEL) gegahelix.com

Lowest-Observed-Adverse-Effect-Level (LOAEL) gegahelix.com

Data from human clinical or animal studies gegahelix.com

Assessments of carcinogenicity, genotoxicity, and developmental/reproductive toxicity nih.gov

In instances where there are data gaps for a specific substance, a "read-across" approach may be used. This involves using toxicological data from structurally similar compounds to predict the endpoints for the substance . nih.gov For nicotinic acid and its esters, including this compound, a common PDE was calculated using this methodology. nih.govnih.gov Based on the evaluation of critical endpoints and available experimental data, a final PDE of 10 mg/day was established for all members of this category. nih.govnih.gov This health-based exposure limit is crucial for identifying risks in manufacturing, particularly in shared facilities, to prevent cross-contamination. europa.eu

Table 3: Permitted Daily Exposure (PDE) Summary for Nicotinate Esters

| Parameter | Description | Value/Method |

|---|---|---|

| PDE Definition | A substance-specific dose unlikely to cause adverse effects with daily lifetime exposure. | europa.eutoxby.design |

| Calculation Basis | Critical toxicological endpoints (e.g., NOAEL, LOAEL, reproductive toxicity). | nih.govgegahelix.com |

| Methodology Used | Read-across approach from nicotinic acid and related esters. | nih.gov |

Chemical Biology and Organic Synthesis Applications

Building Block in Heterocyclic Synthesis

Ethyl nicotinate (B505614) serves as a fundamental starting material in the synthesis of various heterocyclic structures. The reactivity of its pyridine (B92270) ring and ester functional group allows for a variety of chemical transformations, making it a key component in constructing complex molecular architectures. One of the classic applications involves its use in Claisen condensation reactions, where it reacts with lactams or other ketones to form 1,3-dicarbonyl intermediates. These intermediates are pivotal in the synthesis of alkaloids and other related heterocyclic systems.

A notable example is the synthesis of racemic nicotine (B1678760), where ethyl nicotinate is condensed with N-vinyl-2-pyrrolidone in the presence of a base like sodium ethoxide. This reaction forms a 3-nicotinoyl-1-vinylpyrrolidin-2-one intermediate. Subsequent acid-catalyzed hydrolysis, decarboxylation, and cyclization lead to the formation of myosmine, which can then be reduced to nornicotine and methylated to produce racemic nicotine.

Synthesis of Fused Pyridines

The pyridine moiety of this compound is a key element in the construction of fused pyridine systems, which are prevalent in many biologically active compounds. While various methods exist for pyridine synthesis, those involving [4+2] cycloadditions are particularly significant. In these strategies, the nitrogen atom can be incorporated into either the diene or dienophile component. This compound and its derivatives can be modified to act as dienophiles or precursors to dienes in such reactions, leading to the formation of bicyclic and polycyclic aromatic systems containing a pyridine ring. For instance, the synthesis of polysubstituted isoquinolines and related fused pyridines can be achieved from alkenyl boronic esters, a process to which nicotinate-derived structures are applicable.

Triazole and Thiadiazole Scaffold Construction

While direct, large-scale synthesis of triazole and thiadiazole scaffolds starting from this compound is not extensively documented, its precursor, nicotinic acid, and related derivatives are instrumental in their construction. Triazoles and thiadiazoles are five-membered heterocyclic rings known for their diverse pharmacological properties.

The general synthesis of 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride. Similarly, 1,2,4-triazoles can be synthesized from the cyclization of dithiocarbazates or by reacting nitriles with hydroxylamine. As this compound is readily prepared from nicotinic acid, it represents a stable, storable form of the nicotinoyl moiety which can be converted into necessary intermediates like nicotinoyl hydrazides for these heterocyclic syntheses. For example, a nicotinic acid hydrazide can be reacted with an isothiocyanate to form a thiocarbamide intermediate, which is then cyclized to a triazole.

| Heterocycle | General Precursors | Relevant Synthetic Method |

| 1,3,4-Thiadiazole | Carboxylic Acids, Thiosemicarbazide | Cyclization with dehydrating agents (e.g., POCl₃) |

| 1,2,4-Triazole | Carboxylic Acids, Hydrazine Derivatives | Reaction with thiocarbonohydrazide followed by cyclization |

| Fused Triazolopyridine | 2-Hydrazinopyridine derivatives, Carboxylic Acids | Microwave-assisted ring-closing reaction google.com |

Intermediate in Kinase Inhibitor Development

Protein kinases are crucial targets in modern drug discovery, particularly in oncology, and inhibitors of these enzymes have become a major class of therapeutic agents. The pyridine ring is a common scaffold in many kinase inhibitors. This compound, as a derivative of nicotinic acid, serves as a key intermediate in the synthesis of various potent kinase inhibitors.

Research has demonstrated the synthesis of novel nicotinamide (B372718) derivatives that act as vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. In these synthetic pathways, nicotinic acid is first converted to nicotinoyl chloride. This activated form is then reacted with other intermediates, such as 4-aminoacetophenone, to build the core structure of the inhibitor nih.gov. The resulting nicotinamide can then be further modified to produce the final active compound nih.gov. Given that this compound is a simple ester of nicotinic acid, it serves as a readily available and manageable precursor for creating the essential nicotinamide moiety required for these inhibitors. Similarly, nicotinonitrile, another derivative of nicotinic acid, has been used to synthesize potent inhibitors of Pim kinases, which are implicated in various cancers nih.gov.

| Kinase Target | Precursor Scaffold | Example Intermediate |

| VEGFR-2 | Nicotinamide | N-(4-acetylphenyl)nicotinamide nih.gov |

| Pim Kinases | Nicotinonitrile | Various substituted nicotinonitrile derivatives nih.gov |

| Bcr-Abl | Pyrimidine/Pyridine | Imatinib (contains a pyridine ring) |

Role in Chemical Ecology and Pest Management Research

Chemical ecology studies the chemical interactions between living organisms. Semiochemicals, or signaling chemicals, are central to these interactions and can be exploited for pest management. These chemicals are broadly classified based on whether the interaction is intraspecific (pheromones) or interspecific (allelochemicals, such as kairomones and allomones) pressbooks.pub. Plant volatiles are a major source of semiochemicals, providing crucial cues for insects to locate hosts for feeding and oviposition plantprotection.pl. This compound and related compounds have emerged as important semiochemicals in this context.

The application of semiochemicals in integrated pest management (IPM) is a growing field, offering alternatives to broad-spectrum insecticides plantprotection.pl. Strategies include monitoring populations, mass trapping, and behavior manipulation through "push-pull" systems nih.gov.

Volatile Chemical Signals for Insect Host Finding

This compound has been identified as a volatile organic compound that plays a role in insect host location. It is naturally found in fruits such as apricots and arctic bramble, contributing to their aroma profile thegoodscentscompany.com. This natural occurrence suggests its role as a chemical cue for phytophagous insects.

Research in pest management has confirmed the function of this compound as a semiochemical that attracts various species of thrips, which are significant agricultural pests. When used as a lure in combination with colored sticky traps, this compound can significantly increase the capture rate of these insects researchgate.net. This makes it a valuable tool for monitoring thrips populations and for mass trapping strategies aimed at reducing their numbers in both indoor and outdoor crops researchgate.net. The use of such attractants is a key component of developing more sustainable and targeted pest control methods nih.govresearchgate.net.

| Insect Species | Chemical Compound | Application in Pest Management |

| Thrips (various species) | This compound | Attractant for monitoring and mass trapping researchgate.net |

| Western Flower Thrips (Frankliniella occidentalis) | Methyl isonicotinate | Attractant used to improve trapping efficiency researchgate.net |

常见问题

Q. How should researchers design experiments to study the skin permeation and metabolism of ethyl nicotinate?

Methodological Answer: Use excised hairless rat skin mounted in diffusion cells to simulate transdermal delivery. Measure steady-state fluxes of this compound (EN) and its metabolite, nicotinic acid (NA), using high-performance liquid chromatography (HPLC). Ensure controlled temperature (e.g., 25°C) and validate skin viability via integrity tests. Include stripped skin models to differentiate stratum corneum vs. deeper tissue contributions. For kinetic analysis, apply mathematical models (e.g., Fick’s law) to quantify permeation rates and metabolic conversion .

| Parameter | Value (EN) | Value (NA) |

|---|---|---|

| Steady-state flux | 1.2 µg/cm²/h | 0.8 µg/cm²/h |

| Lag time | 1.5 h | 2.0 h |

Q. What are the standard synthetic routes for this compound, and how is purity ensured?

Methodological Answer: this compound is synthesized via esterification of nicotinic acid with ethanol, catalyzed by sulfuric acid under reflux. Purify via vacuum distillation (boiling point: 223–224°C). Confirm purity (>98%) using gas chromatography (GC) with flame ionization detection. Structural validation employs Fourier-transform infrared spectroscopy (FTIR) for ester carbonyl (C=O) at ~1720 cm⁻¹ and nuclear magnetic resonance (NMR) for pyridine ring protons (δ 8.5–9.1 ppm). Monitor for byproducts like unreacted nicotinic acid using thin-layer chromatography (TLC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: this compound is classified as hazardous (flammable, irritant). Use fume hoods for synthesis and permeation studies. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers away from ignition sources. In case of skin contact, wash with copious water; for inhalation, move to fresh air. Dispose of waste via approved chemical disposal protocols. Reference Safety Data Sheets (SDS) for region-specific regulations .

Advanced Research Questions

Q. How can this compound be optimized as an intermediate in synthesizing high-value derivatives like β-nicotinamide riboside (NR)?

Methodological Answer: Couple this compound with 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose using trimethylsilyl triflate (TMSOTf) as a catalyst in anhydrous dichloromethane. React at -20°C to minimize side reactions. After 15–18 hours, treat the intermediate with 5.5 N ammonia in methanol to achieve ester-to-amide conversion. Monitor reaction progress via HPLC to optimize yield (≥85%) and reduce nicotinamide byproduct formation. Key parameters include stoichiometric ratios (1.5:1 this compound:ribofuranose) and strict moisture control .

Q. How can contradictions in this compound’s metabolic data across studies be resolved?

Methodological Answer: Discrepancies in metabolic flux (e.g., NA levels) may arise from differences in skin models (human vs. rodent), analytical sensitivity (HPLC vs. LC-MS), or enzyme activity (esterase inhibition). Conduct meta-analyses controlling for variables like skin thickness, storage conditions, and donor demographics. Validate findings using dual agar gel disc-inserted rat models to isolate dermal vs. systemic metabolism. Replicate studies under standardized OECD guidelines for transdermal research .

Q. What advanced spectroscopic techniques elucidate this compound’s reactivity in boron-containing adducts?

Methodological Answer: Use ¹¹B NMR spectroscopy to analyze triborane (B₃H₇) adducts with this compound. Dissolve samples in deuterated chloroform (CDCl₃) and acquire spectra at -78°C to stabilize intermediates. Peaks near δ 10–15 ppm indicate boron-pyridine coordination. Complement with X-ray crystallography to resolve 3D structures and density functional theory (DFT) calculations to predict electronic interactions. Compare adduct stability under varying temperatures and solvents to assess kinetic vs. thermodynamic control .

Methodological Notes

- Ethical Compliance : For in vivo studies, obtain approval from institutional animal care committees. Adhere to ARRIVE guidelines for reporting animal research .

- Data Validation : Cross-reference findings with PubChem or Sigma-Aldrish datasets for structural/spectral consistency. Avoid non-peer-reviewed sources like commercial catalogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。